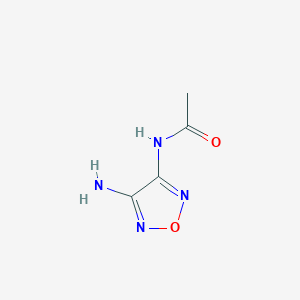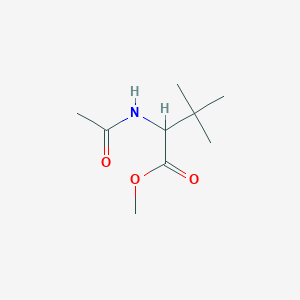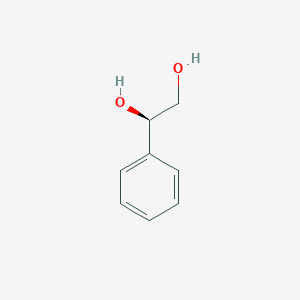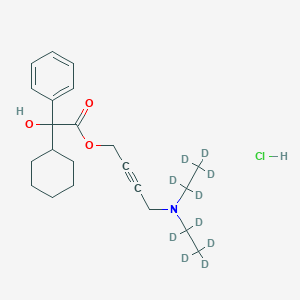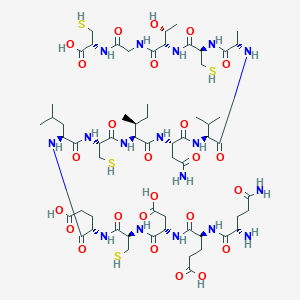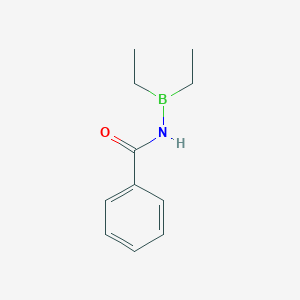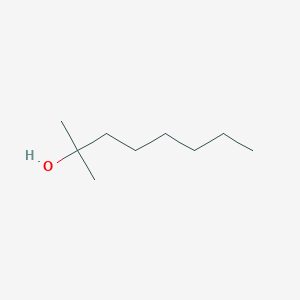
2-Methyl-2-octanol
Overview
Description
2-Methyl-2-octanol is a secondary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.2545 g/mol . It is also known by other names such as 2-methyloctan-2-ol . This compound is a colorless, oily liquid that is poorly soluble in water but soluble in most organic solvents . It is classified as a fatty alcohol and is chiral, meaning it has two enantiomers .
Mechanism of Action
Target of Action
2-Methyl-2-octanol, also known as 2-Octanol, 2-methyl-, is a type of alcohol . The primary targets of alcohols are often proteins or enzymes in the body, where they can form hydrogen bonds and alter the structure or function of the target .
Mode of Action
Alcohols generally interact with their targets through hydrogen bonding . This interaction can lead to changes in the conformation of the target protein or enzyme, potentially altering its function .
Biochemical Pathways
Alcohols can participate in various biochemical reactions, including dehydration reactions to yield alkenes .
Pharmacokinetics
The molecular weight of this compound is 1442545 , which could influence its pharmacokinetic properties.
Result of Action
The interaction of alcohols with proteins and enzymes can lead to changes in cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of alcohols .
Preparation Methods
2-Methyl-2-octanol can be synthesized through various methods. One common method involves the Grignard reaction, where 2-octanone reacts with a methyl Grignard reagent under controlled conditions (30-40°C) to produce the desired alcohol . Another method involves the hydrolysis of castor oil, which yields a mixture of fatty acids and glycerol. The glycerol is recovered, and the ricinoleic acid undergoes alkali treatment and high-temperature cracking to produce 2-octanol and sebacic acid disodium salt .
Chemical Reactions Analysis
2-Methyl-2-octanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by nitric acid to form 2-octanone . The compound can also participate in hydrogenation and dehydrogenation reactions. Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methyl-2-octanol has a wide range of applications in scientific research. In chemistry, it is used as a solvent and an intermediate in organic synthesis . In biology, it serves as a reagent in the preparation of monodispersed nickel nanocrystals . The compound also finds applications in the pharmaceutical industry, where it is used in the synthesis of various drugs and active pharmaceutical ingredients. Additionally, it is used in the production of surfactants, plasticizers, and lubricants .
Comparison with Similar Compounds
2-Methyl-2-octanol can be compared with other similar compounds such as 2-methyl-1-octanol and 2-methyl-2-heptanol . While these compounds share similar structural features, this compound is unique due to its specific molecular configuration and reactivity. For instance, 2-methyl-1-octanol has a primary alcohol group, whereas this compound has a secondary alcohol group, leading to differences in their chemical behavior and applications.
Properties
IUPAC Name |
2-methyloctan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCNUEXDHWDIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060855 | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-44-4 | |
| Record name | 2-Methyl-2-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylheptyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Octanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyloctan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLHEPTYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I38JIM8KS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Octanol, 2-methyl- in the context of the research articles?
A1: 2-Octanol, 2-methyl- was identified as a common volatile flavor component present in both fresh and stored samples of Codonopsis lanceolata (balloon flower root) under various storage conditions. [, ] This compound likely contributes to the characteristic aroma profile of this plant, described as green, aldehydic, earthy, and camphoreous. []
Q2: How does the presence of 2-Octanol, 2-methyl- change under different storage conditions for Codonopsis lanceolata?
A2: While present in all tested conditions, the concentration and perhaps sensory contribution of 2-Octanol, 2-methyl- is likely affected by storage temperature and packaging material. The research suggests that chilling and packaging with low-density polyethylene (LDPE) film better preserves the overall volatile profile, including 2-Octanol, 2-methyl-, and thus the freshness of Codonopsis lanceolata. [, ]
Q3: Are there other volatile compounds found alongside 2-Octanol, 2-methyl- in Codonopsis lanceolata?
A3: Yes, the research identified numerous other volatile compounds in Codonopsis lanceolata. Some commonly found alongside 2-Octanol, 2-methyl- include 1-hexadecene, 2,6-dimethyl-2-octanol, α-cedrene, β-selinene, farnesane, and isoledene. [] The specific profile of these compounds varied depending on the storage conditions.
Q4: Besides Codonopsis lanceolata, are there other applications or research areas where 2-Octanol, 2-methyl- is relevant?
A4: While not directly addressed in these articles, 2-Octanol, 2-methyl- falls under the category of branched-chain alcohols, which have various applications:
Q5: Where can I find more information about the analytical techniques used to identify and quantify 2-Octanol, 2-methyl- in these studies?
A5: The researchers primarily used Gas Chromatography-Mass Spectrometry (GC/MS) to identify and analyze the volatile compounds, including 2-Octanol, 2-methyl-, present in Codonopsis lanceolata. [, ] This technique separates the different volatile compounds and then identifies them based on their mass-to-charge ratios.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


